Lipophilicity Shift (ΔLogP > 0.7) Versus Non-Chlorinated Phenacyl Ester Analog
The 4-chloro substituent on the phenyl ring of the target compound increases computed lipophilicity by approximately 0.7 log units relative to the non-chlorinated 2-oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 1041927-73-4). This difference corresponds to an approximately 5-fold higher theoretical partition coefficient, which directly impacts passive membrane permeability and non-specific protein binding in cellular assays [1][2]. In drug candidate profiling, a ΔLogP of this magnitude can shift compounds across critical absorption and distribution thresholds (e.g., crossing the LogP 3.5 boundary favourable for oral absorption while avoiding LogP > 5, which increases promiscuity risk) [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 1041927-73-4): LogP = 3.11 |
| Quantified Difference | ΔLogP = +0.69; approximately 4.9-fold higher theoretical partition coefficient |
| Conditions | Computed via XLogP3 algorithm (PubChem/Kuujia) for target; LogP calculated by chem-space.com platform for comparator |
Why This Matters
A 0.7 LogP increase can be decisive in cell-based phenotypic screening where intracellular target access requires sufficient membrane partitioning, enabling users to select the chlorinated analog when assay permeability is limiting.
- [1] Kuujia.com. CAS No. 324774-29-0: Computed XLogP3 = 3.8. URL: https://www.kuujia.com/cas-324774-29-0.html (accessed 2026-04-30). View Source
- [2] Chem-space.com. 2-Oxo-2-phenylethyl 4-(piperidine-1-sulfonyl)benzoate: LogP = 3.11. CSSS00027922313. URL: https://chem-space.com/CSSS00027922313-EC6C0E (accessed 2026-04-30). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
